5-({4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({4-[(CYCLOPENTYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole core, which is often associated with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(CYCLOPENTYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopentylamino group: This step involves the reaction of a suitable amine with a precursor molecule, often under reflux conditions.
Methoxylation and phenoxy methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-({4-[(CYCLOPENTYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-({4-[(CYCLOPENTYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-({4-[(CYCLOPENTYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain signaling pathways, resulting in changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
5-[(Cyclopentylamino)methyl]-2-methoxyphenol: Shares a similar structure but lacks the benzodiazole core.
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one: Another compound with a cyclopentylamino group but with a different core structure.
Uniqueness
The uniqueness of 5-({4-[(CYCLOPENTYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its combination of a benzodiazole core with cyclopentylamino and methoxyphenoxy groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H29N3O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
5-[[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C23H29N3O3/c1-25-19-10-8-17(12-20(19)26(2)23(25)27)15-29-21-11-9-16(13-22(21)28-3)14-24-18-6-4-5-7-18/h8-13,18,24H,4-7,14-15H2,1-3H3 |
InChI Key |
SXUUQGNXNHGNSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNC4CCCC4)OC)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.